6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine

Catalog No.
S6706504
CAS No.
1018070-26-2
M.F
C21H18N4
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazol...

CAS Number

1018070-26-2

Product Name

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine

IUPAC Name

6-methyl-4-phenyl-N-(pyridin-3-ylmethyl)quinazolin-2-amine

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C21H18N4/c1-15-9-10-19-18(12-15)20(17-7-3-2-4-8-17)25-21(24-19)23-14-16-6-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,24,25)

InChI Key

HUWJMAWORWXJQT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CN=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CN=CC=C4

6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine is a complex heterocyclic organic compound belonging to the quinazoline family. This compound features a quinazoline core, characterized by a fused benzene and pyrimidine ring structure, with specific substituents that enhance its chemical properties and biological activity. The compound includes a methyl group at the 6th position, a phenyl group at the 4th position, and a pyridin-3-ylmethyl group attached to the nitrogen atom at the 2nd position of the quinazoline ring. These structural elements contribute to its unique reactivity and potential applications in medicinal chemistry.

Synthesis and Characterization

6-Methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine (6-MPQ) is a heterocyclic organic compound belonging to the class of quinazolinamines. Scientific research has documented methods for the synthesis of 6-MPQ. For instance, a publication describes its preparation through a multi-step process involving the condensation of appropriate starting materials []. Further research explores methods for the purification and characterization of 6-MPQ using techniques like chromatography and spectroscopy.

Typical of quinazoline derivatives. Notably, it can undergo:

  • Suzuki Cross-Coupling Reactions: This reaction allows for the formation of carbon-carbon bonds by coupling arylboronic acids with halogenated compounds, facilitating the synthesis of more complex organic molecules.
  • Nucleophilic Substitution Reactions: The presence of the pyridin-3-ylmethyl group can facilitate nucleophilic attack, leading to further functionalization of the quinazoline ring.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has been investigated for several potential therapeutic effects:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways, promoting apoptosis and reducing cell proliferation .
  • Antimicrobial Properties: Similar compounds within the quinazoline class have shown efficacy against various bacterial strains, indicating potential for antimicrobial applications .

These biological activities position 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine as a candidate for further pharmacological exploration.

The synthesis of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine typically involves multi-step procedures:

  • Starting Material Preparation: Initial synthesis may begin with commercially available quinazoline derivatives.
  • Functionalization: The introduction of the methyl and phenyl groups can be achieved through alkylation and arylation reactions.
  • Final Coupling Reaction: The final step often involves coupling with pyridin derivatives to form the complete structure. Techniques such as palladium-catalyzed cross-coupling may be employed to enhance yield and selectivity.

The applications of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine extend across various fields:

  • Medicinal Chemistry: Due to its potential anticancer and antimicrobial properties, it is being explored as a lead compound for drug development.
  • Material Science: Its unique chemical properties make it suitable for developing advanced materials such as polymers and liquid crystals.
  • Research Tool: As a building block in organic synthesis, it serves as an important intermediate for creating more complex compounds in pharmaceutical research.

Interaction studies involving 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine focus on its binding affinity to various biological targets:

  • Kinase Inhibitors: Research indicates that this compound may inhibit specific kinases associated with cancer progression, which could be pivotal in developing targeted therapies .
  • Receptor Binding Studies: Investigations into its interaction with neurotransmitter receptors may reveal additional therapeutic pathways, particularly in neuropharmacology.

These studies are critical for understanding the compound's mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
4-PhenylquinazolineLacks methyl and pyridin groupsDifferent reactivity and biological activity
6-BromoquinazolineLacks phenyl and pyridin groupsExhibits different chemical properties
N-[Pyridin(3)-methyl]quinazolin-2-aminesLacks methyl and phenyl groupsVaries in biological activity

Uniqueness

The uniqueness of 6-methyl-4-phenyl-N-[pyridin(3)-methyl]quinazolin-2-amines lies in its combination of structural features that confer specific reactivity patterns and biological activities not found in similar compounds. The presence of both the methyl group and pyridin moiety allows for diverse chemical modifications, enhancing its potential as a therapeutic agent.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

326.153146591 g/mol

Monoisotopic Mass

326.153146591 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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